molecular formula C7H5FINO3 B13139811 2-Fluoro-3-iodo-1-methoxy-4-nitrobenzene

2-Fluoro-3-iodo-1-methoxy-4-nitrobenzene

Cat. No.: B13139811
M. Wt: 297.02 g/mol
InChI Key: DPPNLTKXDRMGTN-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-1-methoxy-4-nitrobenzene is an aromatic compound with the molecular formula C7H5FINO3 It is characterized by the presence of fluorine, iodine, methoxy, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodo-1-methoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 2-Fluoro-1-methoxybenzene followed by iodination. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, while the iodination is performed using iodine and a suitable oxidizing agent such as hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodo-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-3-iodo-1-methoxy-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodo-1-methoxy-4-nitrobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like nitro and iodine can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene
  • 2-Iodo-4-methoxy-1-nitrobenzene
  • 1-Fluoro-4-methoxy-2-nitrobenzene

Uniqueness

2-Fluoro-3-iodo-1-methoxy-4-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of fluorine, iodine, methoxy, and nitro groups on the benzene ring makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H5FINO3

Molecular Weight

297.02 g/mol

IUPAC Name

2-fluoro-3-iodo-1-methoxy-4-nitrobenzene

InChI

InChI=1S/C7H5FINO3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,1H3

InChI Key

DPPNLTKXDRMGTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])I)F

Origin of Product

United States

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